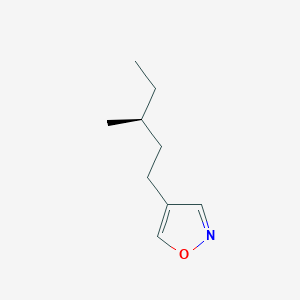
3-(2-Furanyl)-N-((5-nitro-2-furanyl)methylene)-5-isoxazolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-5-amine is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-5-amine typically involves multi-step organic reactions. The starting materials often include furan derivatives and isoxazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-4-amine
- 3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-3-amine
Uniqueness
3-(Furan-2-yl)-N-((5-nitrofuran-2-yl)methylene)isoxazol-5-amine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. Its unique functional groups and molecular arrangement can result in different reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
37853-18-2 |
|---|---|
Molekularformel |
C12H7N3O5 |
Molekulargewicht |
273.20 g/mol |
IUPAC-Name |
(E)-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C12H7N3O5/c16-15(17)12-4-3-8(19-12)7-13-11-6-9(14-20-11)10-2-1-5-18-10/h1-7H/b13-7+ |
InChI-Schlüssel |
ZAJNTFMAJSFXJB-NTUHNPAUSA-N |
Isomerische SMILES |
C1=COC(=C1)C2=NOC(=C2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
C1=COC(=C1)C2=NOC(=C2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




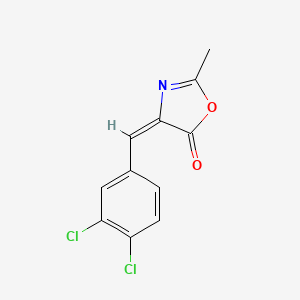
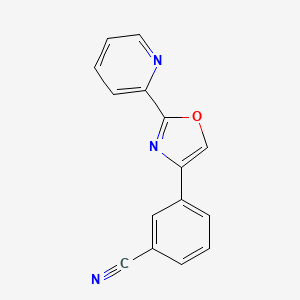
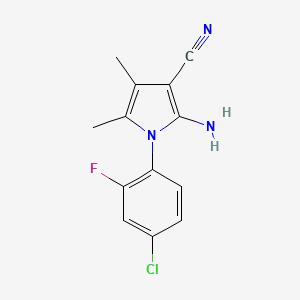

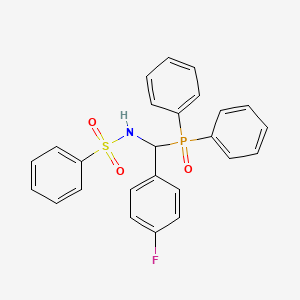
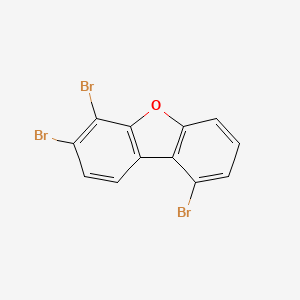
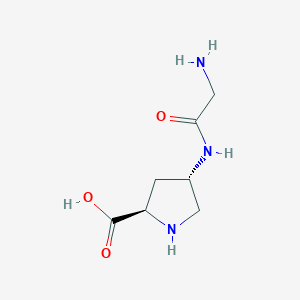
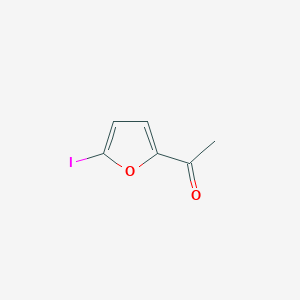
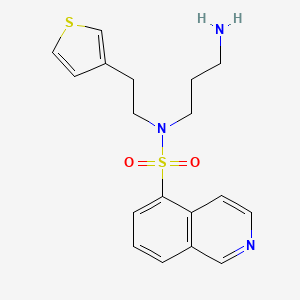
![3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile](/img/structure/B12878220.png)

